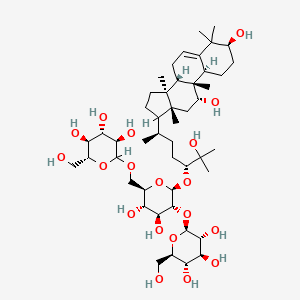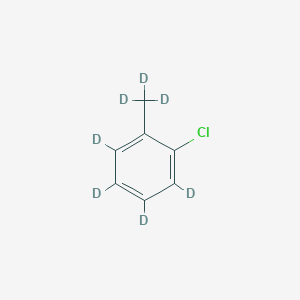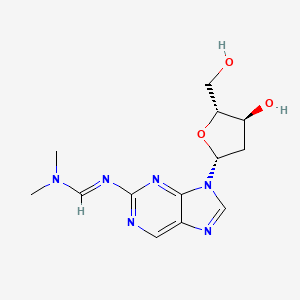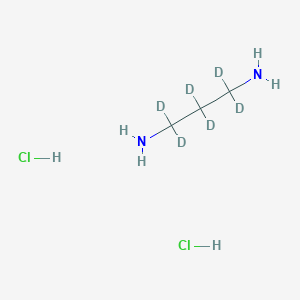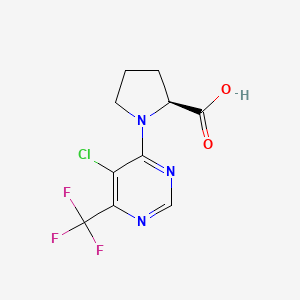
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds similar to the one you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
- Summary of Application : The pyrrolidine ring, a component of the compound you mentioned, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Synthesis of β-secretase (BACE) inhibitors
- Summary of Application : The compound “5-(Trifluoromethyl)pyridine-2-carboxylic acid”, which shares some structural similarities with the compound you mentioned, is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential use in the treatment of Alzheimer’s disease.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Development of Fluorinated Organic Chemicals
- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
-
Synthesis of β-secretase (BACE) inhibitors
- Summary of Application : The compound “5-(Trifluoromethyl)pyridine-2-carboxylic acid”, which shares some structural similarities with the compound you mentioned, is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential use in the treatment of Alzheimer’s disease.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Development of Fluorinated Organic Chemicals
- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Orientations Futures
Pyrimidinamine derivatives, which include “1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in the field .
Propriétés
IUPAC Name |
(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRNVBSQHBDHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



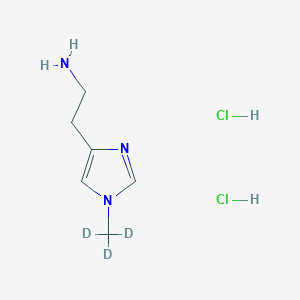
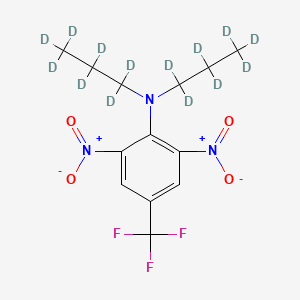

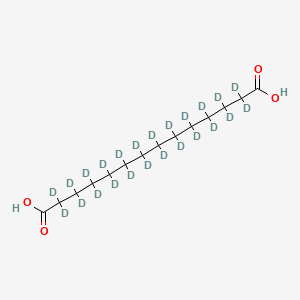
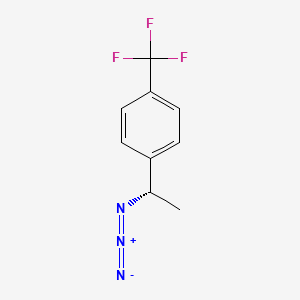

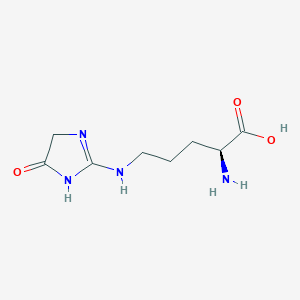
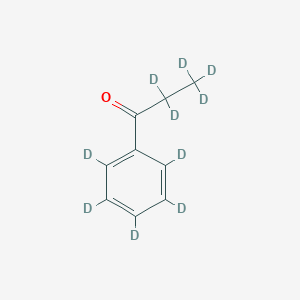
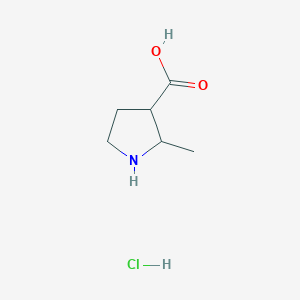
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
